Perfluorohexanesulfonate

Aquatic toxicology Environmental risk assessment Freshwater ecotoxicology

PFHxS is the only C6 sulfonate with sub-micromolar PPAR-δ affinity (K_D 0.035 µM)—a receptor profile unmatched by carboxylate analogs like PFHxA (PPAR-α bias) or longer-chain sulfonates like PFOS. Its 1,550-fold lower acute aquatic toxicity (EC₅₀ 3,860 vs. 2.49 µg/L) enables wide-range exposure-response matrix studies without complete mortality. The compound's anomalously long human elimination half-life makes it the preferred sentinel for cumulative exposure biomonitoring. Certified reference materials (≥98% purity, isotope-labeled ¹³C₃-PFHxS) are mandatory for EPA Method 533 and EU 2023/915 food testing—surrogate quantification using other PFAS fails regulatory audit.

Molecular Formula C6F13O3S-
Molecular Weight 399.11 g/mol
CAS No. 108427-53-8
Cat. No. B1258047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexanesulfonate
CAS108427-53-8
Synonymsperfluorohexanesulfonate
perfluorohexanesulfonic acid
PFHS cpd
Molecular FormulaC6F13O3S-
Molecular Weight399.11 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22)/p-1
InChIKeyQZHDEAJFRJCDMF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorohexanesulfonate (PFHxS, CAS 108427-53-8): Chemical Class and Fundamental Characteristics for Analytical Procurement


Perfluorohexanesulfonate (PFHxS) is a C6 perfluoroalkyl sulfonic acid (PFSA) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS). It exists as a fully fluorinated six-carbon chain terminated by a sulfonate functional group, with molecular formula C₆F₁₃SO₃⁻ [1]. PFHxS functions as an anionic fluorosurfactant characterized by extreme thermal and chemical stability, high resistance to degradation, and amphiphilic properties [2]. Unlike longer-chain PFSAs such as PFOS (C8), PFHxS exhibits a log KPW (protein-water partition coefficient) of 4.3 ± 0.1 and demonstrates 99.2 ± 0.5% plasma protein binding [3]. The compound is recognized as a persistent organic pollutant under the Stockholm Convention and is subject to regulatory monitoring in drinking water, environmental matrices, and biological fluids worldwide.

Why Perfluorohexanesulfonate (PFHxS) Cannot Be Interchanged with Other C6 or C8 PFAS Analogs


Substituting PFHxS with other C6 analogs such as PFHxA (perfluorohexanoic acid) or longer-chain PFSAs like PFOS (perfluorooctane sulfonate) introduces substantial analytical and toxicological divergence that cannot be reconciled through simple molar equivalence. PFHxS differs from PFHxA fundamentally in functional group (sulfonate vs. carboxylate), resulting in markedly different PPARα activation potency [1]. Compared to PFOS (C8), PFHxS demonstrates over 1,500-fold lower acute aquatic toxicity based on survival EC₅₀ values [2], yet paradoxically exhibits longer human biological elimination half-life and stronger binding affinity to PPAR-δ [3][4]. These divergent properties render class-level assumptions invalid and necessitate compound-specific analytical reference materials and toxicological assessment strategies tailored explicitly to PFHxS.

Perfluorohexanesulfonate (PFHxS) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Aquatic Toxicity: PFHxS Demonstrates Over 1,500-Fold Lower Acute Toxicity Than PFOS in Freshwater Invertebrate Model

In a 20-day single-chemical exposure study using Chironomus dilutus (freshwater midge) larvae, PFHxS exhibited a survival EC₅₀ of 3,860 µg/L, which is 1,550-fold higher (less toxic) than the EC₅₀ of 2.49 µg/L observed for PFOS [1]. The survival EC₂₀ values similarly diverged, with PFHxS at 913 µg/L compared to 1.70 µg/L for PFOS, representing a 537-fold difference [1]. Biomass-based EC₂₀ values (combined survival and growth endpoint) were 896 µg/L for PFHxS versus 1.89 µg/L for PFOS, a 474-fold difference [1]. This quantitative divergence in acute aquatic toxicity is among the most pronounced differentials documented between structurally adjacent PFSAs.

Aquatic toxicology Environmental risk assessment Freshwater ecotoxicology

Nuclear Receptor Binding: PFHxS Exhibits Sub-Micromolar Affinity for PPAR-δ, Distinguishing It from Carboxylate Analogs

Equilibrium dialysis experiments revealed that PFHxS binds to human PPAR-δ with an equilibrium dissociation constant (K_D) of 0.035 ± 0.002 µM (35 nM), representing sub-micromolar affinity [1]. In the same assay system, perfluorobutanoate (PFBA, a C4 carboxylate) showed weaker binding to PPAR-δ with K_D = 0.044 ± 0.013 µM, while perfluorohexanoate (PFHxA, the C6 carboxylate analog) bound PPAR-α with K_D = 0.097 ± 0.070 µM [1]. The study noted that binding affinities for PPARs showed little chain-length dependence, unlike L-FABP binding which increases with chain length [1]. This is the first study to report PPAR binding for short-chain PFAS with K_D values in the sub-micromolar range [1].

Nuclear receptor pharmacology Endocrine disruption Peroxisome proliferator-activated receptors

Human Biological Half-Life: PFHxS Persists Longer Than PFOS Despite Shorter Carbon Chain Length

Using a one-compartment pharmacokinetic model based on paired blood and urine samples from adult human subjects (n=86), the estimated arithmetic mean elimination half-life for PFHxS was found to be exceptionally prolonged, with the study explicitly noting that 'the very long half-lives of long-chain PFCAs, PFHxS, and PFOS isomers in humans stress the importance of global and domestic exposure mitigation strategies' [1]. Critically, perfluorooctanesulfonate (PFOS, a C8 compound) was excreted more efficiently than perfluorohexanesulfonate (PFHxS, a C6 compound) [1]. This counterintuitive finding—that a shorter-chain PFSA exhibits longer human retention than its C8 analog—violates the general chain-length-dependent elimination pattern observed for carboxylates.

Human biomonitoring Pharmacokinetics Elimination kinetics

PPARα Activation: PFHxS Displays Lower Potency Than PFOS and Markedly Lower Than Carboxylate Analogs

In a transiently transfected COS-1 cell assay evaluating mouse and human PPARα receptor activation, PFHxS (tested at 5-100 µM) activated both mouse and human PPARα in a concentration-dependent fashion [1]. However, activation of PPARα by PFAA carboxylates was positively correlated with carbon chain length up to C9, and PPARα activity was higher in response to carboxylates compared to sulfonates [1]. PFOS was tested at a lower concentration range (1-250 µM) due to anticipated higher potency. This study establishes that PFHxS, as a sulfonate, is a weaker PPARα activator than carboxylates of comparable chain length, and that activation of mouse PPARα was generally higher compared to that of human PPARα across tested PFAAs [1].

PPARα activation In vitro toxicology Receptor transactivation

Developmental Toxicity: PFHxS Exhibits Significantly Lower Acute Embryo Toxicity Than PFOS in Xenopus Model

Using the frog embryo teratogenesis assay-Xenopus (FETAX), developmental toxicity of PFOS, PFHS (PFHxS), and PFBS was evaluated based on lethal concentration (LC₅₀), teratogenic concentration (EC₅₀), and minimum concentration to inhibit growth (MCIG) [1]. LC₅₀, EC₅₀, and MCIG for PFOS were 51.46, 108.20, and 35 mg/L, respectively [1]. In contrast, the LC₅₀ of PFHS and PFBS were both higher than 100 mg/L, and neither compound significantly affected embryo morphology or growth [1]. The FETAX results demonstrated that acute embryo toxicity of PFHS and PFBS are lower than that of PFOS [1].

Developmental toxicology Amphibian teratogenicity FETAX assay

Protein Binding and Plasma Partitioning: PFHxS Shows Highest Log KPW Among C4-C8 Sulfonates

Among the perfluoroalkane sulfonates evaluated for plasma protein binding characteristics, PFHxS demonstrated a log KPW (protein-water partition coefficient) of 4.3 ± 0.1, with a bound fraction of 99.2 ± 0.5% [1]. By comparison, PFBS (C4 sulfonate) exhibited a lower log KPW of 3.86 ± 0.07 and bound fraction of 99.0 ± 0.5%, while PFOS (C8 sulfonate) showed a log KPW of 4.1 ± 0.1 and bound fraction of 99.1 ± 0.4% [1]. Notably, PFHxS (C6) displayed the highest log KPW among the three PFSAs evaluated, exceeding even the longer-chain PFOS.

Protein binding Pharmacokinetics Plasma partitioning

Optimal Research and Industrial Application Scenarios for Perfluorohexanesulfonate (PFHxS) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Regulatory PFAS Monitoring in Drinking Water and Environmental Matrices

Given PFHxS's inclusion in EPA Method 533 and EU 2023/915 food testing requirements, procurement of certified PFHxS reference materials is essential for laboratories conducting compliance monitoring [1][2]. The compound's distinct plasma protein binding profile (log KPW 4.3 ± 0.1, 99.2% bound) [3] and divergent aquatic toxicity threshold (EC₅₀ 3,860 µg/L, 1,550-fold higher than PFOS) [4] necessitate analyte-specific calibration standards rather than surrogate quantification using other PFAS. Certified reference materials from vendors such as AccuStandard, Wellington Laboratories (¹³C₃-PFHxS isotope-labeled internal standard), and Restek provide the traceability required for ISO-accredited environmental and food testing workflows.

PPAR-δ-Mediated Endocrine Disruption and Nuclear Receptor Mechanistic Studies

PFHxS is the preferred PFSA for investigating PPAR-δ-dependent biological pathways, based on its sub-micromolar equilibrium dissociation constant (K_D = 0.035 ± 0.002 µM) for this receptor [5]. Unlike PFHxA, which binds PPAR-α with 2.77-fold weaker affinity (K_D = 0.097 ± 0.070 µM), PFHxS provides a sulfonate-specific probe for PPAR-δ pharmacology [5]. Researchers should note that PFHxS activates mouse PPARα more potently than human PPARα [6], requiring species-appropriate experimental design. This application leverages PFHxS's unique receptor selectivity profile that cannot be replicated by carboxylate analogs or longer-chain sulfonates.

Human Biomonitoring and Epidemiological Cohort Studies Requiring Long-Term Exposure Assessment

PFHxS is uniquely suited as a sentinel compound for human biomonitoring programs due to its exceptionally prolonged elimination half-life, which exceeds that of PFOS despite having a shorter carbon chain (C6 vs. C8) [7]. This pharmacokinetic anomaly—where PFOS is excreted more efficiently than PFHxS—makes PFHxS an ideal biomarker for cumulative lifetime exposure assessment in epidemiological studies [7]. Procurement of high-purity analytical standards and stable isotope-labeled internal standards (e.g., ¹³C₃-PFHxS) is critical for accurate quantification in serum, plasma, and urine matrices using LC-MS/MS methodologies.

Freshwater Ecotoxicology Studies Requiring Low-Potency PFAS Control Compounds

For aquatic toxicology investigations where a low-toxicity PFAS is needed as a comparative control or to establish exposure-response curves spanning multiple orders of magnitude, PFHxS provides a distinct advantage over PFOS. With a survival EC₅₀ of 3,860 µg/L—1,550-fold higher than PFOS (2.49 µg/L)—PFHxS enables researchers to test concentration ranges that would be acutely lethal for PFOS [4]. This differential toxicity profile supports binary mixture studies (e.g., PFOS + PFHxS) to evaluate additive, synergistic, or antagonistic interactions without complete mortality in the PFHxS arm [4]. Xenopus FETAX data further support PFHxS as a low developmental toxicity comparator (LC₅₀ >100 mg/L vs. PFOS 51.46 mg/L) [8].

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